4-((Hydroxyimino)propyl)phenol

Description

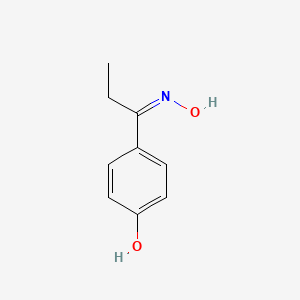

Structure

3D Structure

Properties

IUPAC Name |

4-(C-ethyl-N-hydroxycarbonimidoyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(10-12)7-3-5-8(11)6-4-7/h3-6,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYVORCYLUSKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxyimino Propyl Phenol

Retrosynthetic Analysis and Strategic Planning for 4-((Hydroxyimino)propyl)phenol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comwikipedia.org This approach allows for the logical planning of a synthetic route.

Key Disconnections and Identification of Precursor Synthons

The primary disconnection for this compound involves breaking the carbon-nitrogen double bond of the oxime group. This leads to two key synthons: an electrophilic carbonyl compound and a nucleophilic hydroxylamine (B1172632) equivalent.

A logical precursor for the target molecule is 4-hydroxypropiophenone . This ketone already contains the required carbon skeleton and the phenolic hydroxyl group. The corresponding synthon for the hydroxyimino group is derived from hydroxylamine .

The synthesis of the precursor, 4-hydroxypropiophenone, can be achieved through various methods, including the Friedel-Crafts acylation of phenol (B47542).

| Target Molecule | Key Disconnection | Precursor Synthons | Corresponding Reagents |

| This compound | C=N bond of the oxime | 4-hydroxypropiophenone | 4-hydroxypropiophenone |

| Hydroxylamine | Hydroxylamine hydrochloride |

Functional Group Interconversion (FGI) Strategies in Synthetic Pathways

Functional group interconversion (FGI) is a common strategy in organic synthesis where one functional group is transformed into another. wikipedia.orgchemca.in In the synthesis of this compound, the key FGI is the conversion of a ketone to an oxime.

This transformation is a classic condensation reaction. The carbonyl group of 4-hydroxypropiophenone reacts with hydroxylamine to form the oxime. This reaction is typically carried out in the presence of a base or in a buffered solution to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon. The general transformation can be represented as:

R₂C=O + H₂NOH → R₂C=NOH + H₂O

This direct conversion is a highly efficient and widely used method for the synthesis of oximes. researchgate.net

Established and Novel Approaches for Hydroxyimino Moiety Formation

The formation of the hydroxyimino (oxime) group is a critical step in the synthesis of this compound. Various methods have been developed for this transformation, ranging from classical condensation reactions to modern catalytic approaches.

Direct Oxime Synthesis from Carbonyl Precursors

The most direct and established method for synthesizing oximes is the reaction of a carbonyl compound with hydroxylamine or its salts, such as hydroxylamine hydrochloride. thieme-connect.comorgsyn.org For the synthesis of this compound, the precursor is 4-hydroxypropiophenone.

A typical procedure involves reacting 4-hydroxypropiophenone with hydroxylamine hydrochloride. prepchem.com A base, such as sodium acetate (B1210297) or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction and to free the hydroxylamine nucleophile. orgsyn.org The reaction is commonly performed in a protic solvent like ethanol (B145695) or water. iastate.edu For instance, refluxing equimolar amounts of 4-hydroxypropiophenone and hydroxylamine hydrochloride in ethanol with a buffer like sodium acetate can yield the desired oxime in high yields (85–90%).

Stereoselective Control in Oxime Formation (Z/E Isomerism)

Oximes can exist as two geometric isomers, (Z) and (E), due to the restricted rotation around the C=N double bond. thieme-connect.com The physical and biological properties of these isomers can differ, making their stereoselective synthesis an important area of research. thieme-connect.com

The formation of oximes from unsymmetrical ketones, such as 4-hydroxypropiophenone, can lead to a mixture of (Z) and (E) isomers. thieme-connect.com The ratio of these isomers can be influenced by several factors, including the reaction conditions (temperature, solvent, and catalyst) and the nature of the substituents on the carbonyl compound. researchgate.netthieme-connect.com

Several strategies have been developed to control the stereochemical outcome of oxime formation:

Kinetic vs. Thermodynamic Control: The ratio of isomers can be dependent on whether the reaction is under kinetic or thermodynamic control. Temperature plays a crucial role; any change can alter the equilibrium position and the resulting isomer ratio. researchgate.net

Catalyst-Controlled Stereoselectivity: Specific catalysts can favor the formation of one isomer over the other. For example, the use of CuSO₄ has been reported to catalyze the highly stereoselective conversion of aldehydes and ketones to their corresponding (E)-oximes. researchgate.netthieme-connect.com

Isomerization: A mixture of (E) and (Z) isomers can be converted to a single, more stable isomer. Treating a solution of an E/Z mixture with a protic or Lewis acid under anhydrous conditions can precipitate the pure (E)-isomer as an immonium complex, which can then be neutralized to yield the pure (E)-oxime. google.comgoogle.com

Catalytic Methods for Hydroxyimino-Decorated Compounds

While the direct condensation method is prevalent, catalytic approaches offer advantages such as milder reaction conditions and improved efficiency.

Metal-Catalyzed Oximation: Transition metal catalysts, such as those based on copper, can facilitate the synthesis of oximes. researchgate.netrsc.org These methods often proceed under mild conditions with high yields. researchgate.net

Ammoximation: This process involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, like hydrogen peroxide, in the presence of a catalyst. Titanium-containing molecular sieves, such as titanium silicalite, have been shown to be effective catalysts for the ammoximation of ketones, including 4-hydroxyacetophenone, a compound structurally similar to 4-hydroxypropiophenone. google.com This method offers a direct route to oximes from ketones.

Catalytic Hydrogenation of Oximes: While not a method for forming the hydroxyimino group, catalytic hydrogenation is a key reaction of oximes. It represents an efficient method for the synthesis of primary amines. bohrium.com This highlights the synthetic utility of the hydroxyimino group as an intermediate.

Construction of the 4-Propylphenolic Core

The foundational step in synthesizing this compound is the creation of the 4-propylphenol (B1200801) structure. This involves the introduction of a propyl group onto the phenol ring, a reaction that requires careful control to achieve the desired para-substitution.

Introduction of the Propyl Chain onto the Phenol Ring

The alkylation of phenols is a fundamental transformation in organic synthesis. ontosight.ai Traditional methods often rely on Friedel-Crafts alkylation, which can lead to a mixture of ortho- and para-substituted products, as well as over-alkylation. ontosight.airsc.org To circumvent these issues, more selective methods have been developed.

One approach involves the use of specific catalysts to direct the alkylation. For instance, rhenium complexes like Re2(CO)10 have been shown to catalyze the regioselective alkylation of phenols with terminal alkenes, yielding monoalkylated products in good to excellent yields. acs.orgnih.gov This method offers a significant advantage over standard Friedel-Crafts alkylation by minimizing the formation of complex product mixtures. acs.org Another strategy employs solid acid catalysts, such as WOx/ZrO2, for the liquid-phase alkylation of phenol. acs.org

A bio-based route to 4-propylphenol starts from eugenol (B1671780), a compound derivable from lignocellulosic biomass. This process utilizes a heterogeneous catalyst, such as Ni–Co/Al-SBA-15, for hydrogenation and demethoxylation, achieving a high yield of the desired product. researchgate.net This approach aligns with the growing demand for sustainable chemical synthesis. researchgate.net

The introduction of the propyl chain can also be achieved through a two-step process involving Friedel-Crafts acylation followed by reduction. For example, phenol can be acylated with propanoyl chloride to form 4-hydroxypropiophenone, which is then reduced to 4-propylphenol.

The table below summarizes various catalytic systems for the introduction of an alkyl chain onto a phenol ring.

| Catalyst System | Alkylating Agent | Key Features |

| Re2(CO)10 | Terminal Alkenes | High regioselectivity for mono-alkylation. acs.orgnih.gov |

| WOx/ZrO2 | 1-Dodecene | Solid acid catalyst for liquid-phase alkylation. acs.org |

| H3PO3 | Alkenes | Good to excellent yields with high regioselectivity. researchgate.net |

| Palladium/C | Primary Alcohols | Heterogeneous catalysis for alkylation. researchgate.net |

| Ni–Co/Al-SBA-15 | (from Eugenol) | Bio-based route with high conversion and yield. researchgate.net |

Regioselective Functionalization of Phenols

Achieving para-selectivity in the functionalization of phenols is crucial for the synthesis of 4-propylphenol. The hydroxyl group of phenol is an ortho-, para-directing group, meaning that electrophilic substitution reactions preferentially occur at these positions. acs.org However, controlling the reaction to favor the para-position over the ortho-position can be challenging, often resulting in a mixture of isomers. rsc.org

Catalyst selection also plays a pivotal role in directing the regioselectivity. For example, gold(I) catalysts with specific phosphite (B83602) ligands have been shown to promote the para-alkylation of phenols with diazo compounds, avoiding the common O-H functionalization side reaction. rsc.org Similarly, silver-catalyzed 1,6-hydroarylation of para-quinone methides with phenols demonstrates good regioselectivity for the para-position. rsc.org

In some cases, the choice of reactants and reaction conditions can inherently favor para-substitution. For instance, the reaction of phenols with certain electrophiles under specific conditions can lead to the preferential formation of the para-substituted product due to electronic and steric factors. The development of methods for the direct C-H functionalization of phenols at the para-position is an active area of research, offering a more atom-economical approach. acs.org

The following table highlights different approaches to achieve regioselective functionalization of phenols.

| Method | Key Feature | Outcome |

| Directing Groups | Steric hindrance of ortho-positions. rsc.org | Enhanced para-selectivity. rsc.org |

| Gold(I)/Phosphite Catalysis | Selective for para-alkylation with diazo compounds. rsc.org | Avoids O-H functionalization. rsc.org |

| Silver-Catalyzed Hydroarylation | Reaction of phenols with para-quinone methides. rsc.org | Good para-selectivity. rsc.org |

| Rhodium(II)/Xantphos Catalysis | Multicomponent reaction of free phenols. acs.org | para-Selective C-H functionalization. acs.org |

| Carbon Dioxide as a Transient Directing Group | Palladium-catalyzed meta-selective arylation. acs.orgnih.gov | Overrides inherent ortho-para selectivity. acs.orgnih.gov |

Advanced and Sustainable Synthetic Chemistry for this compound and Analogues

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. This has led to the development of advanced and sustainable methodologies for the synthesis of this compound and its analogues, incorporating principles of green chemistry and innovative reaction strategies.

Green Chemistry Principles and Solvent Selection in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. garph.co.uk A key aspect of this is the selection of environmentally benign solvents. neuroquantology.com Traditional organic solvents are often volatile, toxic, and contribute to pollution. garph.co.uk

Water is an ideal green solvent due to its abundance, non-toxicity, and low cost. neuroquantology.com It is particularly suitable for reactions involving hydrophilic compounds. neuroquantology.com Bio-based solvents, derived from renewable resources like plants, offer a sustainable alternative to petroleum-based solvents. neuroquantology.com An example is Cyrene, a biodegradable and non-toxic solvent derived from biomass. rsc.org

Ionic liquids and deep eutectic solvents are also gaining attention as green solvents. neuroquantology.comresearchgate.net Ionic liquids can enhance reaction rates and selectivity in catalytic reactions. neuroquantology.com Deep eutectic solvents, which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are also being explored as environmentally friendly reaction media. researchgate.net

The principles of green chemistry also advocate for the use of catalysts that are recyclable and minimize waste. rsc.org For instance, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, is preferred over homogeneous catalysts. rsc.org The synthesis of 4-propylphenol from eugenol using a reusable Ni–Co/Al-SBA-15 catalyst is a prime example of applying green chemistry principles. researchgate.net

The table below lists some green solvents and their key advantages.

| Green Solvent | Key Advantages |

| Water | Abundant, non-toxic, low cost. neuroquantology.com |

| Bio-based Solvents (e.g., Cyrene) | Derived from renewable resources, biodegradable, non-toxic. neuroquantology.comrsc.org |

| Ionic Liquids | Can enhance reaction rates and selectivity, tunable properties. neuroquantology.com |

| Deep Eutectic Solvents | Environmentally friendly reaction media. researchgate.net |

One-Pot and Convergent Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. rsc.org Similarly, convergent synthetic strategies, where different fragments of a molecule are synthesized separately and then joined together at a late stage, are highly efficient for building complex molecules. nih.gov

For the synthesis of this compound, a convergent approach would involve the separate synthesis of the 4-propylphenol core and a reagent to introduce the hydroxyimino group, followed by their reaction. A more streamlined one-pot approach could potentially combine the acylation of phenol and the subsequent oximation reaction.

An example of a convergent approach is the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes to form dihydrobenzofurans, where both C-C and C-O bonds are formed in a single step. nih.gov While not directly applicable to the target molecule, this illustrates the power of convergent strategies in creating complex structures from simpler starting materials. nih.gov

The development of one-pot methodologies for the synthesis of phenol derivatives is an active area of research. For instance, a one-pot direct meta-selective arylation of phenols has been developed using carbon dioxide as a transient directing group. acs.orgnih.gov This highlights the potential for innovative one-pot strategies to achieve challenging transformations.

Computational Chemistry and Molecular Modeling of 4 Hydroxyimino Propyl Phenol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For 4-((Hydroxyimino)propyl)phenol, DFT methods can be employed to calculate a variety of molecular properties that govern its chemical behavior.

Molecular Orbitals and Reactivity Descriptors: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In phenolic compounds, the electron-rich aromatic ring and the oxygen atom of the hydroxyl group typically contribute significantly to the HOMO. The presence of the oxime group introduces additional sites for reactivity. Quantum chemical calculations can map the electron density distribution, identifying nucleophilic and electrophilic regions within the molecule. For instance, studies on similar phenolic compounds have shown that the distribution of electron density is a primary determinant of their structure and reactivity. igi-global.com

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Identifies sites for electrophilic and nucleophilic attack |

This table presents illustrative data that would be obtained from quantum chemical calculations. The values are representative of similar organic molecules.

Conformational Analysis and Isomeric Equilibria of the Oxime Group

The propyl-oxime side chain of this compound introduces conformational flexibility and the possibility of geometric isomerism around the C=N double bond.

E/Z Isomerism: The oxime group can exist as two geometric isomers, (E) and (Z), which can have different stabilities and biological activities. tandfonline.com The relative energies of these isomers can be calculated using computational methods to predict the predominant form under different conditions (gas phase or in solution). nrfhh.comresearchgate.net For propionaldehyde (B47417) oxime, a structurally similar compound, both E and Z isomers have been studied using ab initio and DFT methods to determine their conformational stability and rotational potential energy surfaces. vietnamjournal.ru Such studies reveal that the relative stability can be influenced by intramolecular hydrogen bonding and steric interactions. nrfhh.comvietnamjournal.ru

Rotational Conformations: The single bonds within the propyl chain allow for rotation, leading to various conformers. Computational conformational analysis can identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to interact with a biological target.

Table 2: Calculated Relative Energies of this compound Isomers and Conformers (Illustrative)

| Isomer/Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| (E)-anti | 0.0 | 75 | Lowest energy conformer, extended chain |

| (E)-gauche | 0.8 | 20 | Higher energy due to steric interaction |

| (Z)-anti | 2.5 | 4 | Intramolecular H-bond possible but sterically less favorable |

| (Z)-gauche | 3.5 | 1 | Highest energy conformer |

This table provides a hypothetical representation of the relative energies and populations of different isomers and conformers, which could be determined through conformational analysis.

Molecular Docking and Dynamics Simulations for Predicted Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological macromolecule, such as a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against various potential protein targets to identify possible binding modes and estimate the binding affinity. The results can highlight key interactions, such as hydrogen bonds involving the phenolic hydroxyl and oxime groups, and hydrophobic interactions of the phenyl ring. Phenolic compounds are known to interact with targets like cyclooxygenases (COX). unich.it

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. researchgate.netmdpi.com MD simulations on related phenolic oximes have been used to understand their interactions with metal ions, revealing details about coordination and the influence of the molecular structure on these interactions. researchgate.netmdpi.com

In Silico Screening and De Novo Design Methodologies for Related Scaffolds

Computational methods can be used not only to study a single molecule but also to screen large libraries of compounds or to design new molecules with desired properties.

In Silico Screening: Virtual screening of compound libraries containing phenolic or oxime scaffolds can identify other molecules with the potential for similar or improved activity. tandfonline.comnrfhh.com This approach has been widely used to discover potential drug candidates for various diseases. tandfonline.comnrfhh.com

De Novo Design and Scaffold Hopping: De novo design algorithms can build novel molecular structures within the constraints of a receptor's binding site. Starting from the this compound scaffold, new molecules with potentially enhanced properties can be designed. Scaffold hopping is a related technique where the core structure of a known active molecule is replaced by a different scaffold while maintaining the original's biological activity. This can lead to the discovery of novel chemotypes with improved properties. The reversal of functional groups, such as the oxime, is a recognized tool in scaffold hopping. nih.gov

Application of Chemoinformatics and Quantitative Structure-Property Relationships (QSPR) in Compound Design

Chemoinformatics applies computational methods to manage and analyze chemical data. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physicochemical properties or biological activities.

QSPR/QSAR Modeling: For a series of phenolic oxime derivatives, QSPR models can be developed to predict properties like solubility, lipophilicity (logP), and melting point based on calculated molecular descriptors. QSAR models can predict biological activities, such as antioxidant or enzyme inhibitory potency. nih.gov For example, QSAR studies on phenolic antioxidants have shown that parameters like the heat of formation and the energies of frontier molecular orbitals can be used to estimate their antioxidant activities. nih.gov A QSAR study on C7-oxime ester derivatives identified key molecular descriptors that influence their insecticidal activity. rsc.org

Table 3: Key Molecular Descriptors for QSPR/QSAR of Phenolic Oximes (Illustrative)

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |

| Steric | Molecular Volume, Surface Area | Size and shape constraints for binding |

| Topological | Connectivity Indices | Molecular branching and shape |

| Lipophilic | logP | Membrane permeability, solubility |

This table lists common descriptor types used in QSPR/QSAR modeling and their relevance to molecular properties and activity.

By applying these chemoinformatic and modeling approaches, researchers can systematically explore the chemical space around the this compound scaffold to design new compounds with optimized properties for specific applications.

Structure Activity Relationship Sar Studies of 4 Hydroxyimino Propyl Phenol Analogues

Elucidation of Key Pharmacophoric Features for Biological Action

The biological activity of 4-((hydroxyimino)propyl)phenol analogues is intrinsically linked to a specific arrangement of chemical features, known as a pharmacophore. For these compounds, the key pharmacophoric elements generally consist of a phenolic hydroxyl group, an oxime moiety, and the connecting propyl chain. The spatial arrangement and electronic properties of these groups are crucial for interaction with biological targets.

Studies on related compounds, such as the hemibastadin derivatives which share a similar structural framework, have shed light on the importance of these features for inhibiting enzymes like blue mussel phenoloxidase (PO). mdpi.com The core structure, (E)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propionic acid, highlights the essential components for activity. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is often a critical interaction with receptor binding sites. tandfonline.com The oxime group (-C=N-OH) is another key feature, contributing to the molecule's polarity and ability to form hydrogen bonds. tandfonline.com The introduction of an oxime can significantly enhance the biological activity of a parent compound. nih.govencyclopedia.pub

Systematic Modulation of the Phenolic Substituents and Propyl Chain

Systematic modifications of the phenolic ring and the propyl chain of this compound analogues have been instrumental in defining their SAR. Research on hemibastadin congeners, which feature a (E)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propanamide core, provides a valuable model for understanding these effects.

Phenolic Ring Substitutions: The nature and position of substituents on the phenolic ring significantly influence biological activity. For instance, in the case of hemibastadin analogues, halogenation of the phenolic ring has a pronounced effect on their inhibitory potency against phenoloxidase. mdpi.com The presence of bromine atoms at the 3 and 5 positions of the phenyl ring, as seen in 5,5′-dibromohemibastadin-1 (DBHB), is associated with strong inhibitory activity. mdpi.com

The following table summarizes the inhibitory activity of selected hemibastadin analogues against blue mussel phenoloxidase, illustrating the impact of these structural modifications.

| Compound | Structure | IC₅₀ (µM) |

| 5,5′-dibromohemibastadin-1 (DBHB) (1) | Data not provided in snippet | |

| Analogue with methylated oxime and phenolic groups (6) | >20-fold reduction in activity compared to 1 mdpi.com | |

| N-(2-methyl-propyl)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(2-hydroxyimino)-propanamide (8) | Data not provided in snippet | |

| N-hexyl-3-(3,5-dibromo-4-hydroxyphenyl)-2-(2-hydroxyimino)-propanamide (9) | Data not provided in snippet | |

| N-2-phenylethyl-3-(3,5-dibromo-4-hydroxyphenyl)-2-(2-hydroxyimino)-propanamide (10) | Data not provided in snippet | |

| N-[2-(3-indolyl)-ethyl]-3-(3,5-dibromo-4-hydroxyphenyl)-2-(2-hydroxyimino)-propanamide (12) | Data not provided in snippet |

Data derived from a study on hemibastadin congeners inhibiting blue mussel phenoloxidase. mdpi.com

Impact of Oxime Stereoisomerism on Biological Activity

The oxime group (C=N-OH) can exist as two stereoisomers, the E (entgegen) and Z (zusammen) isomers. The specific stereochemistry of the oxime can have a profound impact on the biological activity of a molecule. nih.gov For many oximes, the energy barrier for isomerization between the E and Z forms is high, allowing them to exist as stable, distinct compounds under physiological conditions. nih.gov

The differential activity of oxime stereoisomers is well-documented for various therapeutic agents. For example, the antidepressant drug fluvoxamine (B1237835) is active only as the E isomer. nih.gov In the context of antioxidant activity, a study on naringenin (B18129) oximes demonstrated that the E-oxime was a significantly more potent DPPH radical scavenger than the Z-oxime. core.ac.uk This highlights that the spatial orientation of the hydroxyl group of the oxime is critical for its interaction with biological targets or its participation in chemical reactions. Therefore, when evaluating the biological profile of this compound analogues, it is crucial to consider and characterize the individual stereoisomers, as they may exhibit different potencies and even different pharmacological profiles.

Mechanistic Insights from Structure-Activity Correlations

The correlation of structural modifications with changes in biological activity provides valuable mechanistic insights. In the case of phenoloxidase inhibition by hemibastadin analogues, the SAR data suggests a specific binding mode within the enzyme's active site. The strong dependence on a free phenolic hydroxyl group and the negative impact of methylating this group point towards its involvement in a critical hydrogen bonding interaction with the enzyme. mdpi.com The enhanced activity of the dibrominated analogues suggests that the bromine atoms may contribute to favorable hydrophobic or halogen-bonding interactions within a specific pocket of the active site, or they may alter the electronic properties of the phenolic ring to enhance its binding affinity. mdpi.com

The observation that analogues most closely resembling the natural hemibastadins are the most potent inhibitors suggests an evolutionary optimization of this chemical scaffold for its antifouling function, which is mediated through the inhibition of phenoloxidase. mdpi.com This implies that the specific combination of the brominated phenol (B47542), the oxime-bearing side chain, and the nature of the amide substituent work in concert to achieve high-affinity binding to the enzyme.

Biological Target Identification and Interaction Mechanisms

Experimental Methodologies for Target Deconvolution

Target deconvolution is the critical process of identifying the direct molecular binding partners of a small molecule that are responsible for its biological effects. nih.govnih.gov This is particularly crucial for compounds identified through phenotype-based screening, where the mechanism of action is initially unknown. nih.gov

Chemical proteomics utilizes chemical tools to investigate protein function and interaction on a global scale within complex biological systems. rsc.org A primary strategy for target deconvolution within this field is the use of affinity-based chemical probes. nih.gov This approach involves chemically modifying the compound of interest—in this case, 4-((Hydroxyimino)propyl)phenol—to create a probe that can be used to isolate its binding partners from a cell lysate or living cells.

The probe is typically designed with three key components: the parent molecule (the "bait"), a linker, and a reporter tag (such as biotin (B1667282) or a fluorescent dye). For this compound, a derivative could be synthesized, for instance, by attaching a linker to the phenol (B47542) group, culminating in a biotin tag. Such an oxime-biotin probe would retain the essential structural features necessary for target recognition. core.ac.uk This probe is then incubated with a cellular proteome. The high affinity of biotin for streptavidin-coated beads allows for the subsequent capture and purification of the probe along with any proteins it has bound to. These isolated proteins are then identified using mass spectrometry, revealing the potential biological targets of the parent compound.

Another powerful technique is photoaffinity labeling (PAL), where a photo-reactive group is incorporated into the probe. nih.gov Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, creating a permanent link that can withstand stringent purification steps and reduce the identification of non-specific binders.

CRISPR-based screens have become a more precise and robust tool for target validation. acs.org A pooled genome-wide CRISPR screen involves introducing a library of guide RNAs (gRNAs) into a population of cells expressing the Cas9 nuclease. Each gRNA directs Cas9 to a specific gene, creating a targeted knockout. nih.gov By treating this cell population with this compound, researchers can identify which gene knockouts lead to cell survival (resistance), thereby pinpointing the compound's target. nih.gov CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) can also be used to systematically repress or overexpress genes, respectively, to further dissect the compound's mechanism of action. nih.gov

| Step | Description | Objective | Supporting Evidence |

|---|---|---|---|

| 1. Library Transduction | Introduce a pooled genome-wide CRISPR knockout library into a suitable cancer cell line stably expressing the Cas9 nuclease. | Generate a diverse population of cells, each with a single gene knockout. | nih.gov |

| 2. Compound Treatment | Treat the cell population with a lethal concentration (e.g., LC50) of this compound for a defined period. | Apply selective pressure to enrich for cells that have become resistant to the compound due to a specific gene knockout. | acs.org |

| 3. Resistance Selection | Allow the surviving cells to grow and expand. A control population is grown in parallel without the compound. | Isolate the sub-population of cells that have acquired resistance. | nih.gov |

| 4. gRNA Sequencing | Extract genomic DNA from both the treated (resistant) and control populations. Amplify and sequence the guide RNA (gRNA) cassettes. | Identify which gRNAs are over-represented in the resistant population compared to the control. | nih.gov |

| 5. Hit Identification | Analyze sequencing data to identify the genes targeted by the enriched gRNAs. These genes are the primary "hits" and candidate targets. | To identify the specific gene(s) whose loss confers resistance, implicating it as the molecular target or a critical pathway component. | biocompare.com |

Enzymatic Inhibition and Reactivation Studies

Many bioactive molecules exert their effects by modulating the activity of enzymes. Oximes, as a chemical class, are well-documented for their interactions with enzymes, particularly as inhibitors or reactivators of cholinesterases. mmsl.cznih.gov Therefore, characterizing the interaction of this compound with various enzymes is a logical step in defining its mechanism of action.

Reversible inhibitors bind to an enzyme through non-covalent interactions and can readily dissociate. jcu.cz The affinity of oximes for enzymes like acetylcholinesterase (AChE) often leads to reversible inhibition. nih.govjcu.cz The specific mode of inhibition can be determined through kinetic studies by measuring enzyme activity at varying substrate and inhibitor concentrations.

Competitive Inhibition : The inhibitor binds to the enzyme's active site, the same site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Structurally, a molecule like this compound could act as a competitive inhibitor if its phenol or oxime moiety mimics the structure of an enzyme's natural substrate, allowing it to occupy the active site. jcu.cz

Non-Competitive Inhibition : The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. Its effects cannot be overcome by increasing substrate concentration. Phenolic compounds have been observed to bind to allosteric sites on some enzymes. mdpi.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. This mode is typically seen in multi-substrate reactions.

| Inhibition Mode | Inhibitor Binding Site | Effect on Km (Substrate Affinity) | Effect on Vmax (Maximum Velocity) | Overcome by [Substrate] |

|---|---|---|---|---|

| Competitive | Active Site | Increases | Unchanged | Yes |

| Non-Competitive | Allosteric Site (on E or ES) | Unchanged | Decreases | No |

| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases | No |

Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. nih.gov A specific class of these are mechanism-based inactivators, or "suicide inhibitors," which are unreactive until they are catalytically converted into a reactive species by the target enzyme itself. nih.govnih.gov

The structure of this compound contains functionalities that could potentially lead to mechanism-based inactivation. For example, cytochrome P450 enzymes could metabolize the phenol ring to form a highly reactive quinone methide intermediate. core.ac.uk This electrophilic species could then form a covalent adduct with a nucleophilic amino acid residue (e.g., cysteine, lysine) in the enzyme's active site, causing irreversible inactivation. Similarly, the oxime group itself could be involved in covalent modification, as some oxime-containing compounds have been shown to react selectively with catalytic residues in certain enzymes. nih.gov The inactivation of an enzyme by a cyclopropylamine (B47189) has been shown to proceed through a ring-opening mechanism that yields an oxime product, highlighting the complex reactivity of these functional groups within an enzyme active site. frontiersin.org

Allosteric regulation occurs when a molecule binds to a site on a protein that is distinct from the primary functional (orthosteric) site, causing a conformational change that modulates the protein's activity. nih.gov These allosteric modulators can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the activity of the primary ligand. tandfonline.com

The oxime functional group is present in compounds that have been identified as allosteric modulators of various receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs) and muscarinic receptors. tandfonline.comgoogle.comresearchgate.net While many of these are complex molecules, it establishes that the oxime moiety can be a key pharmacophore for allosteric interaction. Additionally, simple phenol has been shown to bind to allosteric sites in enzymes like carbonic anhydrase. mdpi.com The combination of a phenol ring and an oxime group in this compound suggests a potential for this compound to act as an allosteric modulator, influencing the function of a receptor or enzyme without directly competing with its endogenous ligand or substrate. nih.gov

Cholinesterase Reactivation Efficacy (as relevant for oximes)

The primary mechanism of toxicity for organophosphorus (OP) compounds, such as nerve agents and pesticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function. soton.ac.uk OPs phosphorylate the serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and resulting in a cholinergic crisis. soton.ac.ukmdpi.com The standard treatment for OP poisoning often includes an oxime-based reactivator. researchgate.net

The oxime moiety (=N-OH) in compounds like this compound is the key functional group responsible for reactivating inhibited AChE. These compounds function by displacing the organophosphate group from the active site of the enzyme, thereby restoring its normal function. The efficacy of an oxime reactivator is highly dependent on its chemical structure, which influences its binding affinity to the phosphorylated enzyme and the rate of the reactivation reaction. researchgate.netpitt.edu

While direct studies on the cholinesterase reactivation efficacy of this compound are not prominent in the available literature, research on other oximes provides a framework for its potential activity. For instance, novel uncharged reactivators have been developed that show a significant ability to reactivate VX- and tabun-inhibited human AChE. researchgate.net The development of new oximes is driven by the need for compounds with broad-spectrum efficacy against various OPs and the ability to cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system (CNS). mdpi.comresearchgate.net

The effectiveness of oxime reactivators is typically quantified by the reactivation rate constant (k_r). Studies on a range of oximes demonstrate varied efficacy depending on the specific organophosphate inhibitor and the structure of the reactivator. For example, certain novel oximes have shown significantly higher reactivation rates for cyclosarin-inhibited butyrylcholinesterase (BChE) compared to standard treatments like 2-PAM and HI-6. mdpi.comresearchgate.net

Table 1: Reactivation Efficacy of Selected Oximes Against Cyclosarin-Inhibited Butyrylcholinesterase (BChE)

| Compound | Reactivator Type | Reactivation after 2h (%) | Relative Efficacy vs. Standards |

|---|---|---|---|

| cis,trans-5 | Heterostilbene Oxime | ~70% | Comparable to HI-6 mdpi.com |

| 5B | Mono-pyridinium Mono-oxime | Not specified | 44-fold higher than HI-6 researchgate.net |

This table presents illustrative data from studies on various oxime compounds to demonstrate the range of observed reactivation efficacy. Specific data for this compound is not available.

Receptor Binding and Activation Profiling (as applicable to phenol/oxime scaffolds)

The phenol and oxime groups present in this compound are considered "privileged scaffolds" in drug discovery, meaning they are molecular frameworks capable of binding to multiple biological targets with high affinity. nih.govkuleuven.be

Phenol Scaffold: The hydroxyl group attached to an aromatic ring is a common feature in many biologically active compounds. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of various proteins and receptors. Phenolic compounds are known for a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects. nih.govnih.gov For example, studies on phenol derivatives have demonstrated cytotoxic effects against cancer cells, inducing apoptosis through various cellular mechanisms. nih.gov

Oxime Scaffold: The oxime group is not only crucial for cholinesterase reactivation but is also found in compounds targeting a diverse set of receptors and enzymes. nih.gov This functional group contains both hydrogen bond acceptors (N and O atoms) and a donor (OH group), allowing for versatile interactions with protein binding sites. nih.gov Oxime derivatives have been investigated for numerous therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov For instance, certain oxime-containing molecules have been designed as potent inhibitors of monoamine transporters and sigma-1 receptors, suggesting potential applications in neuropsychiatric disorders. acs.org

The combination of a phenol and an oxime in a single molecule, as in this compound, creates a structure with potential for complex interactions with biological targets. Molecular docking and dynamics simulations are often used to predict and analyze the binding modes of such compounds with target proteins, providing insights that guide further structural optimization for improved activity and selectivity. mdpi.comnih.gov

Development and Application of In Vitro Biochemical and Cell-Based Assay Methodologies

A comprehensive suite of in vitro assays is essential to characterize the biological activity of compounds like this compound. These methodologies range from simple biochemical assays measuring enzyme activity to complex cell-based models that assess cellular responses like neuroprotection or cytotoxicity.

Biochemical Assays: The most relevant biochemical assay for an oxime compound is the cholinesterase activity and reactivation assay. The Ellman's method is the most widely used spectrophotometric technique for this purpose. nih.govpublichealthtoxicology.com

Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring its absorbance at approximately 412 nm. publichealthtoxicology.combosterbio.com

Application for Reactivation: To measure reactivation efficacy, the enzyme is first inhibited by an OP compound. Then, the oxime reactivator is added, and the recovery of enzyme activity is monitored over time using the Ellman's method. nih.govljmu.ac.uk This allows for the determination of kinetic parameters such as the reactivation rate.

Table 2: Common Biochemical Assays for Cholinesterase Activity

| Assay Name | Principle | Detection Method | Key Reagents |

|---|---|---|---|

| Ellman's Method | Enzymatic hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB. | Colorimetric (Absorbance at ~412 nm) | Acetylthiocholine, DTNB nih.govpublichealthtoxicology.com |

| Fluorometric Assays | Use of substrates that produce a fluorescent product upon enzymatic cleavage. | Fluorometric (Fluorescence intensity) | Amplex Red, ThioGlo™ |

Cell-Based Assays: Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological effects, including its potential neuroprotective properties or toxicity. mdbneuro.com

Neuroprotection Assays: These assays use neuronal cell cultures to screen for compounds that can protect against cell death induced by neurotoxins or other pathological stimuli. unibo.itnih.gov For instance, primary neurons or differentiated cell lines like SH-SY5Y or LUHMES cells are treated with a toxin (e.g., MPP+ to model Parkinson's disease) with and without the test compound. nih.gov Neuroprotection is then assessed by measuring cell viability (e.g., ATP levels) or markers of apoptosis (e.g., caspase 3/7 activity). nih.govnih.gov

Cytotoxicity Assays: Before assessing for beneficial effects, it is crucial to determine the inherent toxicity of a compound. Assays measuring cell viability (e.g., MTT or resazurin (B115843) reduction), membrane integrity (LDH release), or apoptosis are routinely used across various cell lines. nih.gov

Specialized Assays: More specific assays can investigate effects on neurite outgrowth, synapse formation, or immunomodulatory properties in microglial or astrocyte cell cultures. mdbneuro.comunibo.itspringernature.com

Table 3: Selected Cell-Based Assay Methodologies

| Assay Type | Cell Model(s) | Endpoint Measured | Application |

|---|---|---|---|

| Neuroprotection Assay | Primary neurons, SH-SY5Y, LUHMES cells | Cell viability (ATP levels), Caspase 3/7 activity nih.gov | Identifying compounds that prevent neuronal death unibo.itnih.gov |

| Neurite Outgrowth Assay | Primary neurons, PC12 cells | Changes in neurite length and area | Assessing impact on neuronal development and regeneration mdbneuro.com |

| Cytotoxicity Assay | U2OS (osteosarcoma), HEK293 (kidney) | Cell viability (e.g., MTT), Apoptosis (Annexin V) nih.gov | Determining the concentration range for therapeutic effects |

| Immunomodulation Assay | Primary microglia, N9/HMC3 cell lines | Shift in microglia phenotype (e.g., from neurotoxic to neuroprotective) | Evaluating anti-inflammatory potential in the CNS unibo.itspringernature.com |

Chemical Transformations and Reactivity Profiles of 4 Hydroxyimino Propyl Phenol

Reactivity of the Phenolic Hydroxyl Group (e.g., O-Alkylation, Esterification)

The phenolic hydroxyl group (-OH) is a key site for electrophilic substitution and derivatization. Its reactivity is influenced by the electron-donating nature of the hydroxyl group, which activates the aromatic ring, and the nucleophilic character of the oxygen atom. wikipedia.org

O-Alkylation: The oxygen atom of the phenolic hydroxyl group can act as a nucleophile to form ethers. This reaction, known as O-alkylation, typically involves deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as C-alkylation on the aromatic ring. wikipedia.orgrsc.org

Esterification: Phenols can be converted to their corresponding esters through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. wikipedia.orgresearchgate.net This transformation is significant for creating derivatives with altered properties. The esterification of phenolic compounds can be achieved through various chemical methods, sometimes employing catalysts like phosphorus pentoxide or via biocatalysis. google.commdpi.com For instance, the reaction with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) converts hydroxyl groups into their t-butyldimethylsilyl (TBDMS) ethers, a common derivatization for analytical purposes. researchgate.net

| Transformation | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | Phenolic Ether | Deprotonation followed by nucleophilic substitution |

| Esterification | Acid Chloride (e.g., Acetyl chloride) or Acid Anhydride (e.g., Acetic anhydride) | Phenolic Ester | Usually in the presence of a base (e.g., Pyridine) |

| Silylation | Silylating agent (e.g., MTBSTFA) | Silyl Ether | Used for protection or analytical derivatization |

Chemical Reactivity and Derivatization of the Hydroxyimino Moiety (e.g., Reduction, O-Derivatization)

The hydroxyimino group (C=N-OH), also known as an oxime, is a versatile functional group capable of undergoing a variety of transformations. wikipedia.org Its reactivity centers on the C=N double bond and the hydroxyl group attached to the nitrogen atom.

Reduction: One of the most significant reactions of oximes is their reduction to primary amines. This can be accomplished using several reducing agents. Catalytic hydrogenation or hydride reagents are commonly employed for this transformation. jove.comaakash.ac.in For example, treatment with reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) can effectively reduce the oxime to the corresponding amine. aakash.ac.inacs.org A milder, single-step procedure using TiCl₃ in the presence of NaBH₃CN has also been developed. tandfonline.com The reduction of oximes is a fundamental method for synthesizing amines from carbonyl compounds via the oxime intermediate. wikipedia.orgjove.com

O-Derivatization: The hydroxyl group of the oxime moiety can be alkylated or acylated to form oxime ethers and esters, respectively. organic-chemistry.org O-alkylation can be achieved by treating the oxime with alkylating agents under basic conditions. organic-chemistry.org The synthesis of oxime ethers can also be performed in one step using specific reagents like O-substituted hydroxylamines. tandfonline.com Esterification can be carried out using reagents such as N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with a 4-(dimethylamino)pyridine (DMAP) catalyst. organic-chemistry.org These derivatizations are useful for modifying the molecule's properties or for use in analytical detection methods. nih.govresearchgate.net

Beckmann Rearrangement: Upon treatment with various acids, oximes can undergo the Beckmann rearrangement, which converts the oxime into an amide. In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen migrates to the nitrogen atom. wikipedia.org

| Transformation | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Reduction to Amine | H₂/Catalyst (e.g., Pd, Pt), LiAlH₄, NaBH₃CN/TiCl₃, Diborane | Primary Amine | A common route to synthesize primary amines. jove.comacs.orgtandfonline.com |

| O-Alkylation | Alkyl Halide + Base | Oxime Ether | Modifies the hydroxyl part of the oxime. organic-chemistry.org |

| O-Acylation | Acid Chloride or Anhydride | Oxime Ester | Forms an ester at the oxime's oxygen. organic-chemistry.org |

| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PCl₅) | Amide | A characteristic rearrangement reaction of ketoximes. wikipedia.org |

| Hydrolysis | Aqueous Acid + Heat | Ketone, Hydroxylamine (B1172632) | Reverses the formation of the oxime. wikipedia.org |

Transformations Involving the Propyl Aliphatic Chain

The propyl side chain, while generally less reactive than the phenolic and hydroxyimino groups, can undergo transformations, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated by the adjacent phenyl ring.

Oxidation: The benzylic C-H bonds of the propyl group are susceptible to oxidation. Selective oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. nih.gov For instance, biocatalytic systems using enzymes like vanillyl alcohol oxidase have been shown to catalyze the enantioselective hydroxylation of 4-alkylphenols at the benzylic position, converting the alkyl side chain into a secondary alcohol. nih.gov Further oxidation of this alcohol would yield a ketone.

Dehydrogenation and Dealkylation: Under certain catalytic conditions, such as over acidic zeolites, the propyl chain can undergo transformations. These can include dehydrogenation to form a propenyl group. Additionally, the entire propyl group can be cleaved from the aromatic ring in a dealkylation reaction, which would yield phenol. researchgate.net

Halogenation: Free radical halogenation can occur at the benzylic position of the propyl chain under UV light or with a radical initiator.

| Transformation | Reagent(s)/Conditions | Potential Product(s) | Reactive Site |

|---|---|---|---|

| Benzylic Hydroxylation | Biocatalyst (e.g., Vanillyl alcohol oxidase) or specific oxidizing agents | Secondary Alcohol | Benzylic Carbon (Cα) |

| Benzylic Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) | Ketone | Benzylic Carbon (Cα) |

| Dealkylation | Acidic Zeolites, High Temperature | Phenol, Propylene | Cleavage of Aryl-Alkyl C-C bond |

Stability and Degradation Pathways under Relevant Experimental Conditions

The stability of 4-((Hydroxyimino)propyl)phenol is influenced by environmental factors such as light, air (oxygen), pH, and temperature. Degradation can occur through pathways involving any of the three functional groups.

Oxidation of the Phenolic Ring: Phenols are well-known to be susceptible to oxidation, which can be initiated by air and light. nih.gov This process can lead to the formation of colored degradation products, such as quinone and quinone-methide type structures. The presence of the alkyl group can further influence the oxidation pathways.

Hydrolysis of the Hydroxyimino Group: The oxime functionality can be susceptible to hydrolysis under acidic conditions, especially when heated. wikipedia.org This would lead to the cleavage of the C=N bond, regenerating the parent ketone (4-hydroxypropiophenone) and hydroxylamine.

Photochemical Reactions: The hydroxyimino group may undergo E/Z photoisomerization upon exposure to UV light. nih.gov In some cases, molecules containing both a carbonyl (or a group like an oxime) and an aliphatic chain can undergo photochemical reactions like the Norrish-Yang cyclization, although this is highly structure-dependent. nih.gov

Side Chain Degradation: The propyl chain could undergo oxidative degradation under harsh conditions, potentially leading to cleavage and formation of smaller fragments.

Advanced Scaffold Design and Optimization Strategies

Bioisosteric Replacement Strategies for 4-((Hydroxyimino)propyl)phenol

Bioisosterism is a cornerstone of rational drug design, involving the substitution of atoms or functional groups within a molecule with other groups that possess similar physical or chemical properties. nih.govnih.gov This strategy aims to create a new compound with an optimized biological profile, potentially improving efficacy, selectivity, and pharmacokinetic parameters while reducing toxicity. nih.govnih.gov For the this compound scaffold, bioisosteric replacements can be systematically applied to its key functional moieties: the hydroxyimino group and the phenolic ring.

The hydroxyimino (oxime) group is a critical pharmacophoric element, characterized by its ability to form hydrogen bonds and its specific stereochemistry (E/Z isomers), which can influence biological activity. nih.govencyclopedia.pub Modifications to this group can modulate binding interactions and metabolic stability.

Isosteric Inversion: The inversion of the oxyimino group has been shown to be a viable isosteric modification in other molecular contexts, maintaining pharmacophoric homology and chemical reactivity. nih.gov This subtle change can alter the vector of the hydrogen bond donor/acceptor properties, potentially leading to improved interactions with a biological target.

Heterocyclic Isosteres: Certain five-membered heterocycles can mimic the electronic and steric properties of the oxime moiety. For instance, 1,2,3-triazole has been proposed as a suitable isostere for the oxime group in the context of cytochrome P450 stabilization. nih.gov This replacement can enhance metabolic stability and introduce new interaction points.

| Original Group | Bioisosteric Replacement | Rationale for Modification | Potential Outcomes |

|---|---|---|---|

| Hydroxyimino (-C=N-OH) | Inverted Oxyimino (-C=O-NH-) | Maintains isosteric and pharmacophoric homology while altering hydrogen bonding vectors. nih.gov | Altered binding affinity; modified receptor interactions. |

| Hydroxyimino (-C=N-OH) | 1,2,3-Triazole | Acts as a stable mimic of the oxime, potentially improving metabolic stability and pharmacokinetic profile. nih.gov | Enhanced metabolic stability; potential for new binding interactions. |

The phenolic ring is a common feature in many bioactive molecules but is often associated with rapid metabolism (e.g., glucuronidation or sulfation) and potential toxicity, which can limit oral bioavailability. nih.govresearchgate.net Replacing the phenol (B47542) group with a suitable bioisostere is a key strategy to overcome these liabilities. nih.govresearchgate.net

Fluorine Substitution: The introduction of fluorine atoms to the phenolic ring can block sites of metabolic oxidation. cambridgemedchemconsulting.comcambridgemedchemconsulting.com For example, a 4-fluorophenyl group can be more resistant to CYP-mediated metabolism. cambridgemedchemconsulting.com

Non-Aromatic Replacements: In cases where the aromaticity of the phenyl ring is not essential for activity but contributes to metabolic instability, non-aromatic rings like cyclohexyl can be considered. cambridgemedchemconsulting.com This is particularly relevant if the ring's primary role is to occupy a hydrophobic pocket. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement | Rationale for Modification | Potential Outcomes |

|---|---|---|---|

| Phenol | Pyridone | Mimics H-bond donor/acceptor properties; may reduce susceptibility to glucuronidation. nih.govresearchgate.net | Improved metabolic stability; altered solubility and pKa. |

| Phenol | Benzoxazolone | Provides a rigid scaffold that can maintain key interactions while improving drug-like properties. nih.govresearchgate.net | Enhanced metabolic stability; potential for improved receptor selectivity. nih.gov |

| Phenol | Indole | Can act as a phenol mimic, offering different hydrogen bonding patterns and electronic properties. nih.govresearchgate.net | Modified pharmacokinetic profile; potential for new binding modes. |

| Phenyl Ring | Pyridyl or Pyridazinyl Ring | Introduces nitrogen to increase polarity, reduce electron density, and decrease CYP-mediated metabolism. cambridgemedchemconsulting.com | Improved metabolic stability and water solubility. cambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene or Thiazole | Five-membered heteroaromatics can serve as effective phenyl bioisosteres. cambridgemedchemconsulting.com | Altered electronic distribution and potential to escape specific metabolic pathways. |

Rational drug design leverages an understanding of the target's three-dimensional structure and the ligand's binding mode to make informed chemical modifications. nih.gov The goal is to optimize interactions with the desired target while minimizing interactions with off-targets, thereby enhancing both potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the propyl linker and substituents on the phenolic ring of this compound can provide critical SAR data. These insights help identify which parts of the molecule are essential for activity and which can be modified to improve properties.

Electrostatic Optimization: The binding of a ligand to its target is governed by a balance of favorable intermolecular interactions and unfavorable desolvation penalties. nih.govacs.org By modifying functional groups, the electrostatic charge distribution across the molecule can be fine-tuned to achieve stronger complementarity with the target's binding site, thus improving affinity and selectivity. nih.govacs.org For instance, replacing the phenol with a less acidic heterocycle can alter the charge state at physiological pH, potentially leading to a more favorable binding profile. openaccessjournals.com

Exploiting Target-Decoy Differences: When designing for selectivity against closely related proteins (e.g., enzyme isoforms), subtle differences in their binding sites can be exploited. nih.gov Modifications to the this compound scaffold can be designed to introduce steric bulk or specific electronic features that are favorable for binding to the intended target but unfavorable for off-targets.

Exploration of Novel Molecular Architectures and Hybrid Chemical Structures

Beyond single-scaffold optimization, a promising strategy is the creation of hybrid molecules. This approach involves covalently linking two or more distinct pharmacophores to generate a single chemical entity with multiple modes of action. nih.govmdpi.com Such hybrid compounds can offer improved efficacy, overcome drug resistance, and potentially reduce side effects compared to combination therapies. nih.govresearchgate.net

The design of a hybrid drug is a rational process that combines two or more pharmacologically active agents into a single multifunctional molecule. mdpi.com For instance, the this compound scaffold could be conjugated with another bioactive moiety known to act on a complementary biological pathway. Natural products often provide inspiration for the design of hybrid compounds; for example, squalamine (B192432) is a natural antibiotic that combines a polyamine and a bile acid steroid, demonstrating a precedent for such molecular fusion in nature. nih.gov The development of these novel architectures requires efficient screening methods and synthetic strategies to generate libraries of compounds that can be evaluated for synergistic or additive effects. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling: AI and ML algorithms are widely used for Quantitative Structure-Activity Relationship (QSAR) analysis, where they learn to predict the biological activity of molecules based on their chemical structure. aimlic.com These models can rapidly screen virtual libraries of compounds derived from the this compound scaffold to prioritize those with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. strategicallies.co.uknih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. aimlic.commdpi.com By training these models on large datasets of known active compounds, they can generate novel molecular structures that are optimized for specific properties, such as high affinity for a target and a desirable multi-target profile. mdpi.com

Synthetic Route Optimization: AI can also assist in the "make" phase of the discovery cycle by predicting chemical reactivity and proposing efficient synthetic routes for novel compounds. aimlic.comstrategicallies.co.uk This accelerates the synthesis of promising candidates designed through computational methods, closing the loop of the design-make-test-analyze cycle. strategicallies.co.uk The use of AI-driven robotic platforms can further automate and standardize chemical synthesis. researcher.life

By leveraging AI and ML, researchers can explore the vast chemical space more effectively, leading to the faster discovery of optimized molecules based on the this compound scaffold. researcher.life

Q & A

Q. What are the optimal synthetic routes for 4-((Hydroxyimino)propyl)phenol, considering steric effects and regioselectivity?

Methodological Answer: Synthesis typically involves condensation reactions between phenolic precursors and hydroxylamine derivatives. Key considerations include:

- Regioselectivity : Use directing groups (e.g., electron-donating substituents) on the phenol ring to control the position of the hydroxyimino propyl group.

- Steric Hindrance : Employ bulky solvents (e.g., tert-butanol) or low-temperature conditions to minimize side reactions.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity.

Analogous syntheses of phenolic derivatives, such as 4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol, highlight the importance of stepwise functionalization and protecting-group strategies .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyimino protons (δ 8.0–10.0 ppm).

- ¹³C NMR : Confirm carbonyl (C=N) signals near δ 150–160 ppm.

- IR : Detect O-H (3200–3600 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches.

- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond angles and stereochemistry, as demonstrated in small-molecule crystallography studies .

Q. What in vitro assays are recommended for initial screening of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition : Use Ellman’s spectrophotometric method for acetylcholinesterase (AChE) inhibition, with IC₅₀ determination via kinetic assays .

- Receptor Binding : Radioligand displacement assays (e.g., NMDA receptor antagonism) using GluN1/GluN2B subunit-expressing cell lines, as validated for structurally related antagonists .

- Antioxidant Activity : DPPH radical scavenging assays quantify free-radical neutralization capacity.

Advanced Research Questions

Q. How can molecular docking studies predict the interaction between this compound and NMDA receptors?

Methodological Answer:

- Target Preparation : Retrieve NMDA receptor (GluN1/GluN2B) crystal structures from the PDB (e.g., 4TLM).

- Ligand Preparation : Optimize 3D geometry of this compound using Gaussian09 (B3LYP/6-31G* basis set).

- Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding poses. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions.

- Validation : Compare results with known antagonists (e.g., ifenprodil analogs) to assess predictive accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for phenolic derivatives like this compound?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, solvent) across labs.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends.

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay-specific artifacts.

For example, discrepancies in AChE inhibition data for phenolic compounds were resolved by controlling for solvent polarity effects .

Q. How to evaluate the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.

- Reaction Calorimetry : Determine enthalpy changes (ΔrH°) using differential scanning calorimetry (DSC).

- Kinetic Stability : Accelerated aging studies (40–60°C, 75% RH) monitor degradation products via HPLC-MS.

Analogous studies on phenolic derivatives, such as p-cumylphenol, provide protocols for interpreting thermal data .

Q. What analytical methods quantify this compound in complex matrices?

Methodological Answer:

- Spectrophotometry : Derivatize with 4-Aminoantipyrine (4-AAP) in alkaline conditions; measure absorbance at 510 nm .

- HPLC-UV/FLD : Use C18 columns (mobile phase: acetonitrile/0.1% formic acid) with detection limits ≤0.1 µg/mL.

- LC-MS/MS : MRM transitions (e.g., m/z 178→132) enhance specificity in biological samples.

Q. How to design pharmacological profiling studies for this compound’s therapeutic potential?

Methodological Answer:

- In Vitro Models : Test cytotoxicity (MTT assay), CYP450 inhibition, and plasma protein binding.

- In Vivo Models : Rodent studies assess pharmacokinetics (Cmax, t½) and efficacy in disease models (e.g., neuropathic pain for NMDA antagonists).

- Toxicity Screening : Ames test (mutagenicity) and hERG assay (cardiotoxicity) ensure safety. Structurally related compounds, such as 4-hydroxytamoxifen, exemplify multi-tiered profiling workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.